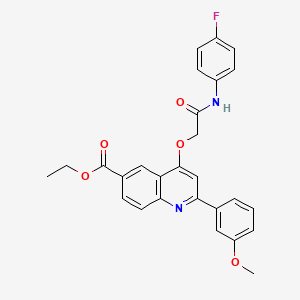
Ethyl 4-(2-((4-fluorophenyl)amino)-2-oxoethoxy)-2-(3-methoxyphenyl)quinoline-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(2-((4-fluorophenyl)amino)-2-oxoethoxy)-2-(3-methoxyphenyl)quinoline-6-carboxylate is a useful research compound. Its molecular formula is C27H23FN2O5 and its molecular weight is 474.488. The purity is usually 95%.
BenchChem offers high-quality Ethyl 4-(2-((4-fluorophenyl)amino)-2-oxoethoxy)-2-(3-methoxyphenyl)quinoline-6-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-(2-((4-fluorophenyl)amino)-2-oxoethoxy)-2-(3-methoxyphenyl)quinoline-6-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antirheumatic Drug Development
Ethyl 4-(2-((4-fluorophenyl)amino)-2-oxoethoxy)-2-(3-methoxyphenyl)quinoline-6-carboxylate and its derivatives are explored for their potential in developing disease-modifying antirheumatic drugs (DMARDs). For instance, studies have synthesized and tested the activity of metabolites of related compounds, demonstrating anti-inflammatory effects in models of arthritis, albeit with varying potencies compared to the parent compound. This research underlines the compound's relevance in creating new therapeutic options for rheumatic diseases (Baba et al., 1998).
Fluorescence and Biochemical Studies
Quinoline derivatives, including structures similar to ethyl 4-(2-((4-fluorophenyl)amino)-2-oxoethoxy)-2-(3-methoxyphenyl)quinoline-6-carboxylate, are known for their efficient fluorescence properties. They are widely used in biochemical and medical research to study various biological systems, including DNA. These compounds are sought after for their potential as sensitive and selective agents in biochemical assays, indicating their broad application in scientific research for studying biological processes and developing diagnostic tools (Aleksanyan & Hambardzumyan, 2013).
Antibacterial Agents
Research into the synthesis and transformations of quinoline derivatives, including compounds structurally related to ethyl 4-(2-((4-fluorophenyl)amino)-2-oxoethoxy)-2-(3-methoxyphenyl)quinoline-6-carboxylate, has implications for developing new antibacterial agents. These studies aim at understanding the structure-activity relationships, contributing to the design of novel antibacterial compounds with potentially lower side effects and improved efficacy against a range of bacterial pathogens (Sánchez et al., 1995).
Optical and Material Sciences
Further investigations into quinoline derivatives extend into the fields of optical and material sciences. For instance, studies on the structural and optical properties of quinoline derivative thin films reveal their potential in photodiode applications and other electronic devices. These compounds exhibit unique optical behaviors and responses, making them suitable for designing organic photodiodes and other optoelectronic devices, highlighting the versatility of quinoline derivatives in scientific research beyond their biological applications (Elkanzi et al., 2020).
Propriétés
IUPAC Name |
ethyl 4-[2-(4-fluoroanilino)-2-oxoethoxy]-2-(3-methoxyphenyl)quinoline-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23FN2O5/c1-3-34-27(32)18-7-12-23-22(14-18)25(15-24(30-23)17-5-4-6-21(13-17)33-2)35-16-26(31)29-20-10-8-19(28)9-11-20/h4-15H,3,16H2,1-2H3,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCMHNCJXWXIDIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=C(C=C2OCC(=O)NC3=CC=C(C=C3)F)C4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23FN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2936509.png)
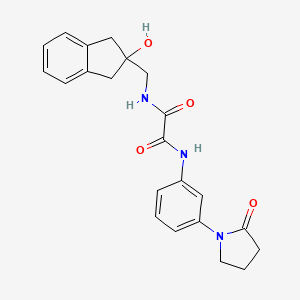


![Ethyl {[8,9-dimethoxy-2-(4-nitrophenyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]thio}acetate](/img/structure/B2936514.png)
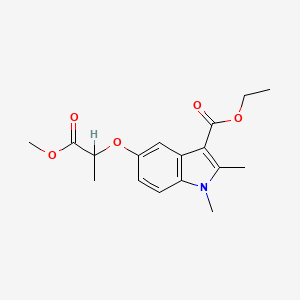
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-(1-methyl-1H-indol-3-yl)acetamide](/img/structure/B2936516.png)

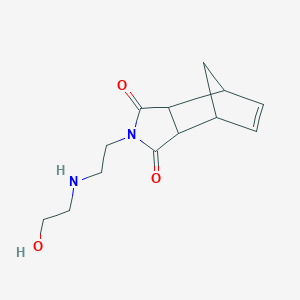
![N-[4-methoxy-2-(4-methoxyphenyl)quinolin-6-yl]-2-phenylacetamide](/img/structure/B2936526.png)
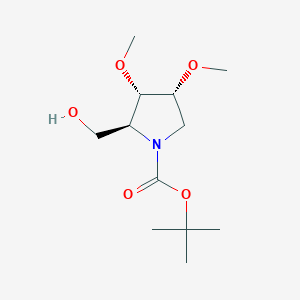
amine hydrochloride](/img/no-structure.png)
![3-Chloro-5-(5-chloro-2-furyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2936530.png)
![1-(4-bromobenzyl)-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2936531.png)